2-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Description
“2-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with substituted anilines in acetone . Another method involves the use of 2-chloro-6-methylquinoline-3-carbaldehyde and isonicotinohydrazide as starting materials .
Chemical Reactions Analysis
The chemical reactions involving similar compounds include one-pot reactions of 1H-tetrazolyl-amino-quinolines with malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2H-chromen-2-one or 4-hydroxy-6-methyl-2H-pyran-2-one .
Scientific Research Applications
Synthesis and Structural Analysis
- Researchers have explored the synthesis and structural properties of related compounds. For instance, the recyclization of Pyrrolo[2,1-a][1,4]oxazinetriones under the action of o-phenylenediamine led to the formation of compounds with spectral characteristics similar to N-[2,4-dihydroxy-5-oxo-3-(3-oxo-4H-quinoxalin-2-yl)-2-phenylpyrrol-1-yl]benzamide, whose structure was confirmed by X-ray diffraction analysis (Tretyakov & Maslivets, 2020).
Pharmaceutical Applications
- A compound with a similar structure, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, was found to have strong diuretic properties and potential as a hypertension remedy (Shishkina et al., 2018).
Antimicrobial and Antitubercular Activities
- Novel carboxamide derivatives of 2-Quinolones, including structures related to the compound , have demonstrated significant antibacterial, antifungal, and antitubercular activities in laboratory settings (Kumar, Fernandes, & Kumar, 2014).
Coordination Chemistry
- The adaptable coordination chemistry of related compounds, such as 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, has been explored, revealing its versatility and diverse coordination modes when interacting with metals like zinc and mercury (Ardizzoia, Brenna, & Therrien, 2010).
properties
IUPAC Name |
2-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-6-2-1-5-14(15)18(23)20-13-8-11-4-3-7-21-16(22)10-12(9-13)17(11)21/h1-2,5-6,8-9H,3-4,7,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJGCQJFSBGPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4Cl)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide |
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